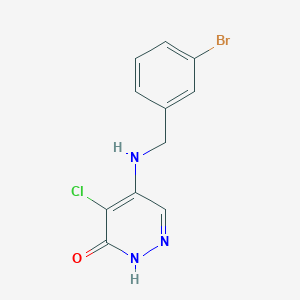
n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its stability and reactivity. The compound’s molecular formula is C11H21N3, and it has a molecular weight of 195.30 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide typically involves the reaction of α, β-unsaturated carbonyl compounds with substituted hydrazines. This process can be catalyzed by various agents, including vitamin B1, which acts as a green catalyst . The reaction conditions are generally mild, and the yields are high, ranging from 78% to 92% .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher throughput. The use of metal-free and acid/base-free catalysis is also preferred to minimize environmental impact .
化学反応の分析
Types of Reactions
n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
- 3-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)hydrazono]pentane-2,4-dione
- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate
Uniqueness
n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide is unique due to its specific structural features, which confer distinct reactivity and binding properties. Its ability to form stable complexes with various enzymes and proteins makes it particularly valuable in biochemical research .
特性
分子式 |
C13H21N3O |
|---|---|
分子量 |
235.33 g/mol |
IUPAC名 |
(E)-N-(2-methylpropyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C13H21N3O/c1-9(2)8-14-13(17)7-6-12-10(3)15-16(5)11(12)4/h6-7,9H,8H2,1-5H3,(H,14,17)/b7-6+ |
InChIキー |
IOEMADUXCSKXKG-VOTSOKGWSA-N |
異性体SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)NCC(C)C |
正規SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


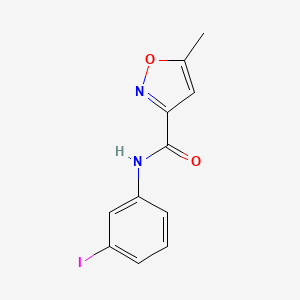
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)

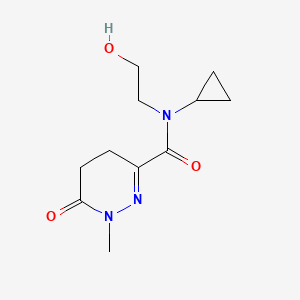
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
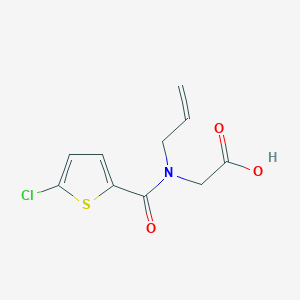
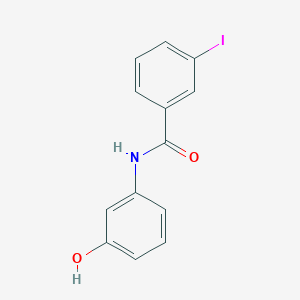

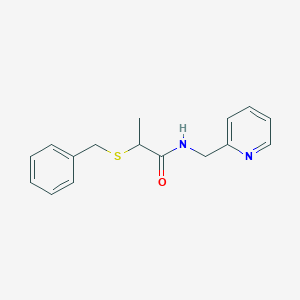
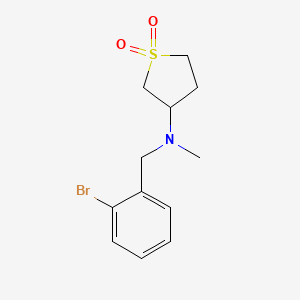
![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
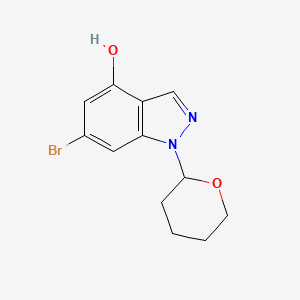
![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
